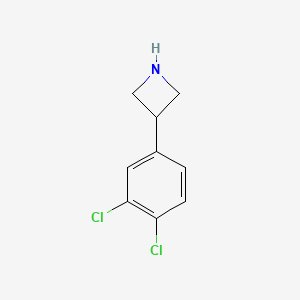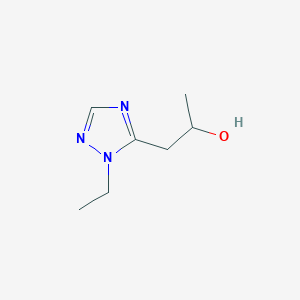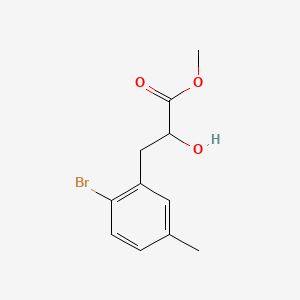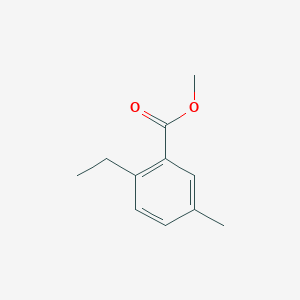
Methyl2-ethyl-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethyl-5-methylbenzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and is characterized by the presence of an ester functional group. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its chemical structure consists of a benzene ring substituted with an ethyl group at the second position and a methyl group at the fifth position, along with a methyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-ethyl-5-methylbenzoate can be synthesized through the esterification of 2-ethyl-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-ethyl-5-methylbenzoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate the use of heterogeneous catalysts to enhance the efficiency and selectivity of the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-ethyl-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: 2-ethyl-5-methylbenzoic acid.
Reduction: 2-ethyl-5-methylbenzyl alcohol.
Substitution: Various nitro, sulfo, and other substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 2-ethyl-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl 2-ethyl-5-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: Similar in structure but lacks the ethyl and methyl substituents on the benzene ring.
Ethyl benzoate: Similar but has an ethyl ester group instead of a methyl ester group.
Propyl benzoate: Similar but has a propyl ester group.
Uniqueness
Methyl 2-ethyl-5-methylbenzoate is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. This structural uniqueness can lead to distinct applications and functionalities compared to other benzoate esters.
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
methyl 2-ethyl-5-methylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-4-9-6-5-8(2)7-10(9)11(12)13-3/h5-7H,4H2,1-3H3 |
Clé InChI |
HNBJRSGIXWLWEV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


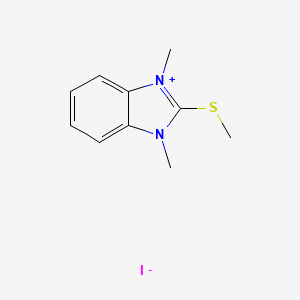
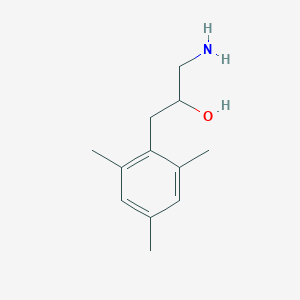
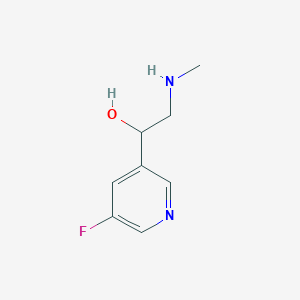
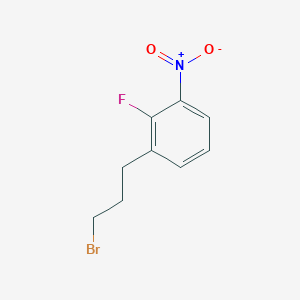
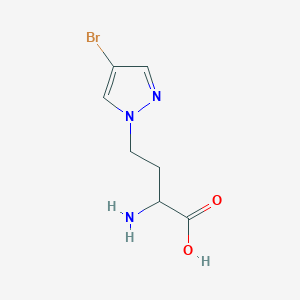

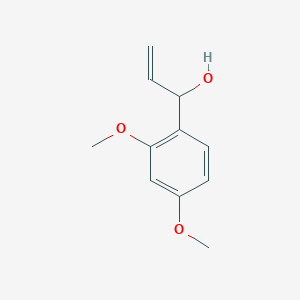

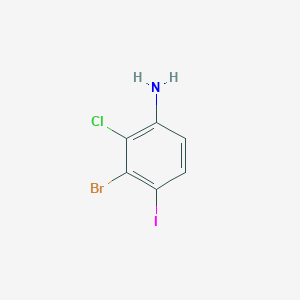
![N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)
